molecular formula C11H8N2 B183711 1H-Perimidine CAS No. 204-02-4

1H-Perimidine

Cat. No.: B183711
CAS No.: 204-02-4
M. Wt: 168.19 g/mol
InChI Key: AAQTWLBJPNLKHT-UHFFFAOYSA-N
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Biological Activity

1H-Perimidine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a fused ring structure that contributes to its unique chemical properties. The compound serves as a precursor for various derivatives that enhance its biological efficacy.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study by Mobinikhaledi et al. reported the antibacterial effects of substituted perimidines against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Transition metal complexes of this compound have been synthesized and evaluated for their anti-inflammatory activities. These complexes demonstrated promising results in reducing inflammation markers in vitro .
  • Antitumor Properties : The compound has been identified as a potential antitumor agent, with various derivatives showing cytotoxic effects against cancer cell lines. Research indicates that certain perimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antioxidant Activity : this compound also exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Synthesis of Derivatives

The synthesis of this compound derivatives is often achieved through various methods, including:

  • Condensation Reactions : The reaction of 1,8-naphthalenediamine with aldehydes under acidic conditions leads to the formation of perimidines. For example, Azeez et al. reported efficient one-pot synthesis methods yielding high purity perimidines .
  • Catalytic Methods : Recent advancements have introduced environmentally friendly catalytic methods for synthesizing perimidines using Brønsted acids or metal catalysts, enhancing yield and reducing reaction time .

Antimicrobial Evaluation

A notable study conducted by Alinezhad and Zare evaluated the antibacterial activity of this compound derivatives synthesized from 1,8-naphthalenediamine and various carbonyl compounds. The results indicated that these compounds exhibited significant antibacterial activity, particularly against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .

CompoundMIC (µg/mL)Target Bacteria
Perimidine Derivative A12.5E. coli
Perimidine Derivative B6.25S. aureus

Antitumor Activity

In another research effort, the cytotoxic effects of various perimidine derivatives were tested on human cancer cell lines. The study revealed that certain derivatives could significantly reduce cell viability at concentrations as low as 10 µM, suggesting their potential for development into therapeutic agents .

Properties

IUPAC Name

1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQTWLBJPNLKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC=NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174343
Record name Perimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204-02-4
Record name Perimidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perimidine
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Record name Perimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perimidine
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Synthesis routes and methods

Procedure details

95.0 g of formic acid are added to 15.8 g of 1,8-diaminonaphthalene and the mixture is stirred at reflux temperature (100° C.) for 1 hour. Then 200 ml of water are added, and the mixture is cooled to 15-20° C. and adjusted to a pH of 8.5 by addition of 25% strength by weight ammonia. It is cooled to 10° C. and subsequently stirred at 10° C. for 1 hour. The product which is precipitated is isolated by filtration, washed with water and dried in vacuo at 800 C.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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